An In-Depth Technical Guide to NH2-PEG3 Hydrochloride: A Versatile Linker in Bioconjugation and Drug Development
An In-Depth Technical Guide to NH2-PEG3 Hydrochloride: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NH2-PEG3 hydrochloride is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, targeted drug delivery, and nanotechnology. Characterized by a terminal primary amine and a three-unit polyethylene (B3416737) glycol (PEG) chain, this molecule offers a unique combination of reactivity, hydrophilicity, and a defined spacer length. Its hydrochloride salt form enhances stability and solubility in aqueous solutions. This technical guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed experimental protocols for NH2-PEG3 hydrochloride, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and the surface functionalization of nanoparticles.
Physicochemical Properties
NH2-PEG3 hydrochloride is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-aminoethoxy)ethoxy)ethanamine hydrochloride | |
| Synonyms | Amino-PEG3-Amine Hydrochloride | |
| CAS Number | 92505-84-5 | [1] |
| Molecular Formula | C6H16ClNO3 | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Appearance | White to off-white solid or liquid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Purity | Typically >95% |
Core Applications
The unique structural features of NH2-PEG3 hydrochloride make it a versatile tool in a range of biomedical research and drug development applications.
Proteolysis-Targeting Chimeras (PROTACs)
NH2-PEG3 hydrochloride is a widely used linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The PEG3 linker in NH2-PEG3 hydrochloride provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4][5] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[3]
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The length of the PEG linker is a critical parameter that can significantly impact these values, as illustrated in the following table for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG1 | 150 | 75 |
| PROTAC-B | PEG3 | 25 | >95 |
| PROTAC-C | PEG5 | 50 | >90 |
This data is illustrative and compiled from various sources in the literature to demonstrate the impact of linker length on PROTAC efficacy.[4][5][6]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, NH2-PEG3 hydrochloride can be used to conjugate a potent cytotoxic drug to a monoclonal antibody. The primary amine of the linker can be reacted with an activated carboxylic acid on the drug or a linker-drug conjugate, while the other end of the bifunctional linker is attached to the antibody, often through lysine (B10760008) residues. The PEG3 spacer can help to improve the solubility and stability of the ADC and may reduce its immunogenicity.[7]
Surface Modification of Nanoparticles
The surface functionalization of nanoparticles with PEG linkers, a process known as PEGylation, is a common strategy to improve their biocompatibility and pharmacokinetic properties. NH2-PEG3 hydrochloride can be used to introduce amine functionalities onto the surface of nanoparticles, such as gold or iron oxide nanoparticles. These amine groups can then be used for the subsequent conjugation of targeting ligands, drugs, or imaging agents. The hydrophilic PEG chains form a "stealth" layer around the nanoparticle, which reduces protein adsorption and clearance by the immune system, leading to a longer circulation time in the body.
Experimental Protocols
The following protocols are representative examples of how NH2-PEG3 hydrochloride can be used in its core applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Two-Step Synthesis of a PROTAC using Amide Bond Formation
This protocol describes a general method for synthesizing a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional linker derived from NH2-PEG3 hydrochloride.
Step 1: Coupling of the first ligand to a Boc-protected NH2-PEG3-acid linker
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Activation of the Carboxylic Acid: Dissolve Boc-NH-PEG3-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Coupling Reaction: Add a solution of the amine-containing first ligand (e.g., an E3 ligase ligand) (1.0 eq) in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature overnight.
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Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker conjugate.
Step 2: Boc Deprotection and Coupling of the Second Ligand
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Boc Deprotection: Dissolve the purified Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Coupling of the Second Ligand: Dissolve the deprotected amine-linker-ligand conjugate (1.0 eq) and a carboxylic acid-functionalized second ligand (e.g., a POI ligand) (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature overnight.
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Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Bioconjugation to a Protein via Amide Coupling
This protocol outlines the conjugation of NH2-PEG3 hydrochloride to a protein containing accessible carboxylic acid residues using EDC/NHS chemistry.
-
Reagent Preparation:
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Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of NH2-PEG3 hydrochloride in the same buffer.
-
Freshly prepare 100 mM stock solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same buffer.
-
-
Activation of Protein Carboxyl Groups: Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the NH2-PEG3 hydrochloride stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess of the linker. Incubate the reaction for 2 hours at room temperature with gentle mixing.
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Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
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Purification: Remove the excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Signaling Pathway: PROTAC-Mediated Protein Degradation
NH2-PEG3 hydrochloride, as a linker, is a key component of PROTACs which hijack the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The UPS is a major pathway for regulated protein turnover in eukaryotic cells.
Safety and Handling
NH2-PEG3 hydrochloride is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area.
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Storage: Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. Keep the container tightly sealed to prevent moisture absorption.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for NH2-PEG3 hydrochloride (CAS 92505-84-5) should be consulted, the general precautions for handling amine-containing PEG compounds should be followed.[7]
Conclusion
NH2-PEG3 hydrochloride is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and reactive primary amine make it an ideal linker for a wide range of applications, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for the successful implementation of NH2-PEG3 hydrochloride in innovative research and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
